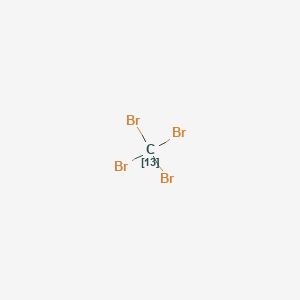

Carbon-13C tetrabromide

Description

Significance of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a foundational technique in the chemical and biological sciences, involving the replacement of a specific atom in a molecule with one of its isotopes. smolecule.com This process creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but physically distinguishable due to differences in mass, vibrational modes, or nuclear properties. The use of stable, non-radioactive isotopes like carbon-13, deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) is particularly crucial for tracking the journey of molecules through complex chemical reactions or biological metabolic pathways. smolecule.com By employing analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can pinpoint the exact location of the isotopic label in reaction products, providing unambiguous evidence for reaction mechanisms and molecular transformations. smolecule.com This ability to gain detailed insight into molecular behavior is indispensable for advancements in fields ranging from drug discovery to materials science. smolecule.com

Role of Tetrabromomethane Derivatives in Advanced Chemical Research

Tetrabromomethane (CBr₄), the parent compound of Carbon-13C tetrabromide, and its derivatives are versatile reagents in organic synthesis. Tetrabromomethane is widely recognized as an effective brominating agent and a source of bromine radicals. google.com It is employed in a variety of chemical transformations, including the conversion of alcohols to alkyl bromides and in combination with triphenylphosphine (B44618) for the Appel reaction, which converts alcohols to alkyl halides. Furthermore, its derivatives are utilized in more complex synthetic strategies. For instance, they can act as intermediates in the synthesis of pharmaceuticals and agrochemicals and are used in material science for the production of specialty polymers and resins. evitachem.com The reactivity of the carbon-bromine bonds in these compounds makes them valuable building blocks for constructing more complex molecular architectures.

Current Research Landscape and Emerging Directions for Carbon-13C Tetrabromide

The primary application of Carbon-13C tetrabromide (¹³CBr₄) is as a precursor for introducing a ¹³C-labeled one-carbon unit into a target molecule. Its isotopic enrichment allows for precise analysis in mechanistic and structural studies, particularly using NMR spectroscopy. smolecule.com

Recent research highlights its role in complex multi-step syntheses for investigating biological systems and chemical reactions:

Mechanistic Studies of Enzyme Action: In a 2019 study focused on creating tools for investigating terpene synthases, ¹³CBr₄ was synthesized from ¹³C-labeled methyl iodide. core.ac.uk This ¹³CBr₄ was then used in a subsequent reaction to produce a ¹³C-labeled dibromide, a critical intermediate for synthesizing isotopically labeled substrates designed to probe the mechanisms of enzyme-catalyzed cyclizations. core.ac.uk

Structural Biology and Vision Research: To investigate the light-induced isomerization of the retinal chromophore within the protein rhodopsin, researchers required specifically labeled retinal molecules. A synthetic strategy reported in 2011 utilized ¹³CBr₄ in a facile dibromomethylenation reaction with triphenylphosphine. soton.ac.uk This step was essential for building the carbon skeleton of ¹³C₂-labeled 11Z-retinals, which were subsequently used in solid-state NMR studies to understand how the protein environment controls the chromophore's function. soton.ac.uk

Elucidation of Reaction Mechanisms: In the study of fundamental organic reactions, ¹³CBr₄ has been used as a starting material to probe complex rearrangements. Research on metal-catalyzed cross-coupling reactions describes its use in preparing a ¹³C-labeled substrate to investigate the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, a reaction that converts a 1,1-dihalo-olefin to an alkyne. epdf.pub A ¹³C-NMR study confirmed the migration of the labeled carbon atom, providing direct evidence for the proposed reaction pathway. epdf.pub

Emerging directions point towards its continued use as a key building block in the synthesis of sophisticated molecular probes for advanced NMR and MS-based analytical techniques.

Interdisciplinary Relevance of Carbon-13C Tetrabromide Investigations

The use of Carbon-13C tetrabromide, while rooted in synthetic organic chemistry, has significant interdisciplinary impact. The research applications detailed above extend into several scientific domains:

Biochemistry and Enzymology: The synthesis of labeled terpene precursors directly supports the study of enzymes, providing insights into how these natural catalysts construct complex molecules. core.ac.uk

Biophysics and Structural Biology: The creation of ¹³C-labeled retinals is crucial for advanced solid-state NMR experiments that map the interactions between a ligand and its protein receptor (rhodopsin). soton.ac.uk This work is fundamental to understanding vision at the molecular level.

Pharmaceutical and Medical Research: While not used directly as a therapeutic, the insights gained from studies using ¹³CBr₄-derived probes can inform drug design and the understanding of biological processes relevant to disease. smolecule.com The use of isotopically labeled compounds is also a component of metabolic profiling in clinical research. google.com

Materials Science: The fundamental reactivity of tetrabromomethane derivatives in polymerization and the synthesis of specialty chemicals suggests potential applications for ¹³C-labeled variants in studying polymer structures and reaction kinetics. evitachem.com

Data Tables

Chemical and Physical Properties of Carbon-13C Tetrabromide

| Property | Value | Reference(s) |

| Chemical Formula | ¹³CBr₄ | chembuyersguide.com |

| Molecular Weight | 332.62 g/mol | chembuyersguide.com |

| CAS Number | 72802-79-0 | chembuyersguide.com |

| Physical Form | Solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | 190 °C | |

| Isotopic Purity | Typically 99 atom % ¹³C | |

| InChI Key | HJUGFYREWKUQJT-OUBTZVSYSA-N | chembuyersguide.com |

Summary of Research Applications

| Research Area | Role of Carbon-13C Tetrabromide | Key Outcome | Reference(s) |

| Enzyme Mechanisms | Precursor to a ¹³C-labeled dibromide intermediate. | Synthesis of isotopically labeled substrates to study terpene synthase action. | core.ac.uk |

| Structural Biology | Reagent in a dibromomethylenation reaction. | Synthesis of ¹³C₂-labeled retinals for solid-state NMR studies of rhodopsin. | soton.ac.uk |

| Reaction Mechanisms | Starting material for a ¹³C-labeled substrate. | Mechanistic elucidation of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement via ¹³C-NMR. | epdf.pub |

Structure

3D Structure

Properties

IUPAC Name |

tetrabromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr4/c2-1(3,4)5/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUGFYREWKUQJT-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482569 | |

| Record name | Carbon-13C tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-79-0 | |

| Record name | Carbon-13C tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72802-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbon 13c Tetrabromide

Foundational Synthetic Routes to Tetrabromomethane

The synthesis of unlabeled tetrabromomethane (carbon tetrabromide, CBr₄) provides the fundamental chemical framework upon which isotopic labeling strategies are built. Two principal methods are commonly employed for its preparation.

The first is the direct bromination of methane (B114726) . This free-radical halogenation reaction involves treating methane with bromine (Br₂) under ultraviolet (UV) light. The reaction proceeds through a series of steps, substituting each of methane's four hydrogen atoms with a bromine atom, ultimately yielding tetrabromomethane. Byproducts of this process include the lesser-brominated methanes (methyl bromide, dibromomethane (B42720), and bromoform) and hydrogen bromide. wikipedia.org

A second, often more economical and higher-yielding, route is halogen exchange . This method typically involves the reaction of carbon tetrachloride (CCl₄) with a bromine source, such as aluminum bromide (AlBr₃), at elevated temperatures (e.g., 100 °C). wikipedia.org The reaction drives the exchange of chlorine atoms for bromine atoms, producing the desired carbon tetrabromide and aluminum chloride as a byproduct.

These foundational routes are critical, as the synthesis of Carbon-13C tetrabromide requires adapting these processes to incorporate a carbon-13 atom, starting from a suitable ¹³C-labeled precursor.

Isotopic Enrichment Strategies for Carbon-13C Incorporation

The introduction of a carbon-13 isotope into the tetrabromide structure is a multi-stage process that begins with the production of enriched precursors and culminates in a targeted chemical reaction.

Design and Synthesis of Carbon-13 Precursors

Since the natural abundance of ¹³C is only about 1.1%, producing highly enriched Carbon-13C tetrabromide necessitates starting materials where the ¹³C isotope is concentrated. wikipedia.org The industrial production of ¹³C precursors is a critical first step.

Economically viable production of bulk carbon-13 is primarily achieved through the cryogenic distillation of simple carbon-containing gases. wikipedia.org This process exploits the slight differences in the boiling points of isotopologues (molecules that differ only in their isotopic composition). By repeatedly distilling liquefied gases like methane (¹³CH₄ vs. ¹²CH₄) or carbon monoxide (¹³CO vs. ¹²CO) in tall distillation columns, a high level of ¹³C enrichment can be achieved. wikipedia.orgtn-sanso.co.jp Thermal diffusion of methane has also been used to prepare highly enriched ¹³C. aip.org

Once enriched, these simple molecules can be converted into more complex precursors suitable for synthesis. For instance, ¹³C-methane can be directly used in the bromination reaction described earlier. Alternatively, other small, labeled molecules can be synthesized to serve as the ¹³C source. Commercially available precursors include carbon-13C disulfide (¹³CS₂) and trimethylsilyldiazo[13C]methane. isotope.comorgsyn.org The synthesis of ¹³C-labeled carbon disulfide has been documented, providing another potential entry point for creating ¹³CBr₄. chemicalbook.comresearchgate.netlnu.edu.cn

| Precursor Type | Enrichment Method | Synthetic Utility for ¹³CBr₄ | Key Advantages |

| ¹³C-Methane | Cryogenic Distillation, Thermal Diffusion | Direct bromination to form ¹³CBr₄. | Economically feasible for large-scale enrichment. wikipedia.orgaip.org |

| ¹³C-Carbon Monoxide | Cryogenic Distillation | Can be converted to other ¹³C-precursors. | High separation factor in distillation. tn-sanso.co.jp |

| ¹³C-Carbon Disulfide | Chemical Synthesis | Can be converted to ¹³CBr₄ via halogen exchange reactions. | Versatile building block in organosulfur chemistry. isotope.comresearchgate.net |

| ¹³C-Elemental Carbon | - | Can be converted to calcium carbide (Ca¹³C₂) and then acetylene (B1199291) (¹³C₂H₂), a universal building block. | Most cost-effective source of carbon-13. researchgate.net |

Targeted Carbon-13 Labeling via Corey-Fuchs Aldehyde-Alkyne Conversion Utilizing Carbon-13C Tetrabromide

While the direct synthesis of Carbon-13C tetrabromide is essential, its primary research value often lies in its application as a reagent to introduce a ¹³C label into other molecules. A prominent example of this is the Corey-Fuchs reaction . synarchive.com

The Corey-Fuchs reaction is a powerful two-step method for converting an aldehyde into a terminal alkyne. jk-sci.comtcichemicals.com

Step 1: The aldehyde reacts with a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to form a 1,1-dibromoalkene. wikipedia.orgrsc.org

Step 2: The resulting dibromoalkene is treated with a strong base, such as n-butyllithium, which leads to the formation of the terminal alkyne. jk-sci.com

When Carbon-13C tetrabromide is used in the first step of this sequence, the ¹³C label is incorporated into the dibromoalkene intermediate. This intermediate then carries the label forward, ultimately producing a terminal alkyne with a specific ¹³C-labeled carbon atom at the terminal position. This strategy was successfully employed in the site-specific synthesis of ¹³C-labeled linoleic acids, demonstrating the utility of ¹³CBr₄ as a targeted labeling agent. nih.gov This approach provides a shorter synthetic route compared to other methods that might use precursors like potassium ¹³C-cyanide. nih.gov

This application underscores the importance of Carbon-13C tetrabromide not just as a final product, but as a key intermediate for introducing isotopic labels into complex organic structures.

Optimization of Reaction Conditions for Isotopic Fidelity and Yield

Ensuring the success of an isotopic labeling synthesis requires careful optimization of reaction conditions to maximize both the chemical yield and the isotopic fidelity—the degree to which the isotope is incorporated at the desired position without scrambling.

Several factors must be considered:

Reaction Time and Temperature: These parameters must be controlled to favor the desired reaction pathway and minimize side reactions that could lead to loss or migration of the isotopic label. For some labeling reactions, optimizing conditions can reduce reaction times significantly, which is particularly crucial when working with short-lived isotopes. plos.org

Reagent Stoichiometry: The precise ratio of reactants is critical. In the Corey-Fuchs reaction, for instance, using zinc powder can reduce the amount of triphenylphosphine needed, which can lead to higher yields and simpler purification. jk-sci.com

Choice of Base/Catalyst: The selection of reagents can influence the outcome. For sensitive substrates in the Corey-Fuchs reaction, a milder base like triethylamine (B128534) may be used. jk-sci.com By carefully selecting the base, it is sometimes possible to halt the reaction at an intermediate stage, such as a 1-bromoalkyne, providing a useful handle for further transformations. wikipedia.org

Purity of Precursors: The isotopic enrichment of the final product is directly dependent on the enrichment of the starting ¹³C-labeled precursor. Using highly enriched starting materials is fundamental to achieving high isotopic fidelity in the final compound. nih.gov

| Parameter | Objective | Example Strategy | Rationale |

| Temperature | Minimize side reactions | Run reaction at the lowest effective temperature. | Prevents isotopic scrambling and decomposition of sensitive intermediates. |

| Reaction Time | Maximize conversion | Monitor reaction progress (e.g., by TLC, LC-MS) to determine optimal endpoint. | Avoids formation of byproducts from over-reaction while ensuring complete consumption of starting material. plos.org |

| Reagents | Improve yield & simplify purification | Use of zinc dust in Corey-Fuchs reaction. jk-sci.com | Reduces the amount of phosphine (B1218219) required, making product isolation easier. |

| Isotopic Purity | Ensure high isotopic fidelity | Use precursors with high (>99%) ¹³C enrichment. | The final product's enrichment cannot exceed that of its labeled precursor. nih.gov |

Purity Assessment of Synthesized Carbon-13C Tetrabromide for Research Applications

Following synthesis, a rigorous assessment of both chemical and isotopic purity is essential to validate the product for research applications. Two primary analytical techniques are indispensable for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) is a fundamental tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between molecules containing ¹²C and ¹³C based on their precise mass difference. researchgate.net In a mass spectrum of a carbon-containing compound, the presence of ¹³C gives rise to a signal known as the M+1 peak, which is one mass unit higher than the molecular ion peak (M). wikipedia.org For a highly enriched sample of Carbon-13C tetrabromide, the peak corresponding to the ¹³C-isotopologue will be the base peak, and its intensity relative to the residual ¹²C-isotopologue peak allows for the direct calculation of isotopic purity. almacgroup.com Techniques combining liquid chromatography with mass spectrometry (LC-MS) are often used to ensure that the measured isotopic distribution corresponds to the target compound, free from impurities. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information, confirming the specific location of the isotopic label within the molecule. nih.gov Since ¹³C has a nuclear spin of ½, it is NMR-active. A ¹³C-NMR spectrum of Carbon-13C tetrabromide would show a single, strong signal confirming the presence of the label. This technique is invaluable for verifying that the isotope has not been scrambled into other positions during the synthesis of more complex molecules labeled with ¹³CBr₄. nih.govacs.org Specialized NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to accurately measure ¹³C enrichment in complex mixtures. acs.org

| Analytical Technique | Information Provided | Key Advantages |

| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight confirmation. | High sensitivity, provides direct measurement of isotopologue ratios. nih.govresearchgate.net |

| ¹³C NMR Spectroscopy | Position of the isotopic label, structural confirmation. | Unambiguously confirms the location of the ¹³C atom within the molecular structure. nih.govrsc.org |

| LC-MS | Chemical purity and isotopic enrichment. | Separates impurities from the target compound before MS analysis, ensuring accurate purity assessment. almacgroup.combohrium.com |

Computational and Theoretical Investigations of Carbon 13c Tetrabromide Systems

Quantum Chemical Modeling

Quantum chemical modeling employs the principles of quantum mechanics to calculate the properties of molecules. Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a versatile and reliable method for studying halogenated organic compounds like carbon tetrabromide.

DFT is a computational method that models the electron density of a system to determine its energy and other properties. sciencepublishinggroup.com It is frequently used to optimize molecular geometries, finding the most stable arrangement of atoms, and to calculate the energies associated with different molecular states or reactions. nih.govacs.org

A critical component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional significantly impacts the accuracy of the calculations.

The B3LYP functional is a popular hybrid functional that combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This functional is known for providing a good balance between computational cost and accuracy, making it well-suited for studying the electronic and structural properties of organic molecules. researchgate.netcwejournal.org DFT calculations using the B3LYP functional have been successfully applied to determine the optimized geometries of various halogenated compounds. acs.orgchemrxiv.org Studies on polychlorinated dibenzofurans, for example, have utilized the B3LYP/6-31G* method to compute molecular descriptors. sciencepublishinggroup.com

However, it is recognized that even reliable functionals like B3LYP can exhibit systematic errors for certain classes of molecules, such as halogen-based compounds. nih.gov For instance, while B3LYP often has lower initial errors for halogen thermochemistry compared to other functionals, corrections may sometimes be necessary. nih.gov Research has also shown that for brominated polycyclic aromatic hydrocarbons, other functionals like ωB97X-D can sometimes offer superior performance in predicting bond dissociation energies. nih.gov Therefore, validation against experimental data or higher-level calculations is a crucial step in ensuring the reliability of the chosen functional.

In computational chemistry, a basis set is a set of mathematical functions used to build molecular orbitals. The quality of the basis set is paramount for obtaining accurate results, especially for systems containing heavy atoms like bromine.

For halogenated systems, it is essential to use basis sets that can adequately describe the large number of electrons and the effects of electron correlation and polarization. All-electron basis sets such as 6-311+G(3df) have been used in DFT calculations for carbon tetrabromide. acs.org This notation indicates a triple-zeta valence basis set augmented with diffuse functions (+) on heavy atoms and multiple polarization functions (3df), which are crucial for accurately modeling the electron distribution around the bromine atoms.

Other reliable options include the Dunning correlation-consistent basis sets, such as the (aug-)cc-pVnZ family. researchgate.net For heavy elements like bromine, effective core potentials (ECPs) can be employed, such as in the cc-pVXZ-PP basis sets, to reduce computational demands by treating the core electrons as a single potential. researchgate.net The selection of a basis set often involves a compromise between the desired accuracy and the available computational resources. researchgate.net

DFT calculations provide detailed information about the electronic structure of Carbon-13C tetrabromide. The molecule adopts a tetrahedral geometry, consistent with VSEPR theory, with the carbon atom at the center and four bromine atoms at the vertices. youtube.com Experimental measurements have determined the C-Br bond length to be approximately 1.942 Å. nist.gov

Analyses such as Partial Density of States (PDOS) plots derived from DFT calculations reveal the contributions of atomic orbitals to the molecular orbitals. researchgate.net For CBr₄, PDOS analysis shows hybridization of the s and p orbitals on the carbon and bromine atoms. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and stability of the molecule. cwejournal.org

Furthermore, Natural Bond Orbital (NBO) analysis can be used to interpret the bonding in terms of localized electron-pair bonds, providing a picture that aligns closely with classical Lewis structures. cwejournal.org This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule.

A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometry. By calculating the energy for numerous atomic arrangements, a PES can be constructed to map out reaction pathways, identify transition states, and understand dynamic processes. nih.gov

For carbon tetrabromide, DFT has been used to calculate the PES for its photoreactions. nih.gov These surfaces describe the energetic landscape of processes like the initial C-Br bond rupture following photoexcitation and subsequent reactions of the resulting radicals. nih.gov In recent studies, the slopes of core-excited state potential energy surfaces have been calculated to interpret experimental results from attosecond transient absorption spectroscopy, providing deep insight into vibrational dynamics. acs.orgescholarship.orgnih.gov These calculations help to connect the observed spectral changes to precise movements of the atoms, such as changes in the C-Br bond length on the order of 10⁻³ Å. acs.orgnih.gov

Density Functional Theory (DFT) Studies of Molecular Geometries and Energetics

Computational Prediction of Spectroscopic Parameters

A significant application of quantum chemical modeling is the prediction of spectroscopic parameters, which can be directly compared with experimental measurements to validate both the computational method and the experimental structure determination.

DFT calculations are widely used to compute vibrational frequencies. For carbon tetrabromide and its dissociation products, calculated vibrational frequencies and Raman intensities have shown good agreement with experimental data, aiding in the identification of transient species in solution. nih.gov

The prediction of ¹³C NMR spectra is of particular relevance for Carbon-13C tetrabromide. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. dergipark.org.tr While the ¹³C isotope has a negligible effect on the molecular geometry and electronic structure, it is the active nucleus in ¹³C NMR spectroscopy. Computational predictions can help in the assignment of complex spectra and in confirming molecular structures. researchgate.net Recent advancements have even utilized machine learning algorithms trained on large databases of computed and experimental NMR data to improve the accuracy of chemical shift predictions. ncssm.edu Additionally, computational studies are vital for interpreting advanced NMR experiments, such as Overhauser dynamic nuclear polarization (DNP), where calculations of hyperfine coupling constants help explain the observed signal enhancements for brominated carbons. acs.org

Data Table of Computed Molecular Properties for Carbon Tetrabromide

This table presents a selection of geometric and electronic properties for carbon tetrabromide from experimental data and computational studies.

| Property | Experimental Value | Computed Value | Method/Basis Set | Source |

| C-Br Bond Length | 1.942 Å | 1.968 Å | B3LYP/6-311+G(3df) | nist.gov, acs.org |

| Br-C-Br Bond Angle | 109.471° | 109.47° | B3LYP/6-311+G(3df) | nist.gov, acs.org |

| Direct Bandgap | - | 3.28 eV | DFT/GGA | researchgate.net |

Theoretical Prediction of Carbon-13 NMR Chemical Shifts

The accurate prediction of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts is a powerful tool in molecular structure elucidation. For molecules like Carbon-13C tetrabromide, computational methods, particularly those employing density functional theory (DFT), are frequently utilized.

A predominant method for these predictions is the Gauge-Independent Atomic Orbital (GIAO) approach coupled with DFT. core.ac.uk The choice of the density functional and the basis set is crucial for accuracy and computational cost. Benchmarking analyses have shown that functionals like B3LYP combined with basis sets such as cc-pVDZ can provide a good balance of accuracy and efficiency for predicting ¹³C NMR chemical shifts. researchgate.net

To enhance predictive accuracy, raw calculated isotropic shielding constants are often corrected. This can be done using linear regression analysis against experimental data, which yields empirical scaling parameters. researchgate.netnrel.gov This approach helps to correct for systematic errors that can arise for specific functional groups or carbon types. researchgate.net Contemporary DFT protocols, when augmented with such empirical corrections, can achieve high accuracy, with root mean square errors for ¹³C shifts approaching 2.5 ppm. nrel.gov In recent years, machine learning algorithms, especially graph neural networks, have also emerged as a promising method for predicting ¹³C NMR chemical shifts with high accuracy and speed. nrel.govncssm.edu

In experimental contexts, studies on Overhauser Dynamic Nuclear Polarization (DNP) at high magnetic fields (9.4 T) have reported large ¹³C enhancements for carbon tetrabromide (ε(¹³C) ≈ 600). nih.gov This significant enhancement is mediated by intermolecular interactions, specifically halogen bonding, which facilitates efficient spin polarization transfer from a polarizing agent to the carbon atom of CBr₄. nih.gov

Table 1: Overview of Computational Methods for ¹³C NMR Chemical Shift Prediction

| Method | Key Features | Typical Accuracy (RMSD) | Reference |

|---|---|---|---|

| DFT-GIAO | Calculates isotropic shielding constants based on the molecule's electronic structure. Requires choice of functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ). | 2.5 - 5.0 ppm (with scaling) | researchgate.net |

| Linear Regression (LR) | Empirically corrects calculated shifts using a linear relationship derived from experimental data. | Improves DFT-GIAO results, can reach < 2.5 ppm | researchgate.netnrel.gov |

| Graph Neural Networks (GNN) | Machine learning approach that learns from large databases of molecular structures and their known NMR spectra. | 1.35 - 2.7 ppm | nrel.govncssm.edu |

Computational Vibrational Analysis and Spectral Assignment (IR, Raman)

Computational vibrational spectroscopy is essential for interpreting experimental infrared (IR) and Raman spectra. These theoretical methods can predict the vibrational frequencies and intensities that correspond to the normal modes of a molecule. nih.gov For Carbon-13C tetrabromide, these calculations provide insight into its structural dynamics.

The standard approach involves calculations based on density functional theory (DFT) within the harmonic approximation. nih.gov This method, while computationally efficient, calculates the fundamental transitions but does not account for anharmonic effects or phenomena like overtones and combination bands. nih.gov More advanced methods, such as ab initio molecular dynamics (AIMD), can overcome these limitations. chemrxiv.org AIMD computes IR and Raman spectra from the time-correlation functions of dipole moments and polarizability tensors, respectively, allowing for the inclusion of anharmonicity and environmental effects like solvents. chemrxiv.org

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are also employed, particularly for systems in a condensed phase. nih.gov In this framework, the central molecule (CBr₄) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a classical force field. This allows for a more realistic modeling of vibrational signatures by including electrostatic and polarization effects from the environment. nih.gov

| Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric C-Br Stretch | (Data not available) |

| ν₂ | E | Symmetric Br-C-Br Bend | (Data not available) |

| ν₃ | F₂ | Asymmetric C-Br Stretch | (Data not available) |

| ν₄ | F₂ | Asymmetric Br-C-Br Bend | (Data not available) |

Mechanistic Modeling and Reaction Dynamics Simulations

Computational modeling is a critical tool for understanding the complex reaction mechanisms and dynamics of molecules like Carbon-13C tetrabromide, especially in processes initiated by light.

The primary photodissociation pathway was determined to be:

Initial Bond Cleavage : Upon photoexcitation, one C-Br bond in the CBr₄ molecule undergoes homolytic cleavage, producing a tribromomethyl radical (•CBr₃) and a bromine radical (•Br). acs.org

Radical Escape and Recombination : The generated radicals escape the initial solvent cage. They then undergo nongeminate recombination, where radicals from different parent molecules combine to form hexabromoethane (B14528) (C₂Br₆) and molecular bromine (Br₂). acs.org

Final Product Formation : The C₂Br₆ intermediate is not stable and subsequently decays to form tetrabromoethylene (B1617066) (C₂Br₄) and another molecule of Br₂ as the final, stable products. acs.org

Notably, DFT calculations showed that the further dissociation of the •CBr₃ radical into dibromocarbene (CBr₂) and another bromine radical was energetically unfavorable under the experimental conditions, and CBr₂ was not observed experimentally. acs.orgacs.org

Table 3: Species Involved in the Photodissociation of CBr₄ in Methanol (B129727)

| Species | Formula | Role | Reference |

|---|---|---|---|

| Carbon Tetrabromide | CBr₄ | Parent Molecule | acs.org |

| Tribromomethyl Radical | •CBr₃ | Primary Intermediate | acs.orgacs.org |

| Bromine Radical | •Br | Primary Intermediate | acs.orgacs.org |

| Hexabromoethane | C₂Br₆ | Secondary Intermediate | acs.org |

| Molecular Bromine | Br₂ | Final Product | acs.org |

The solvent plays a crucial role in the photodissociation dynamics of carbon tetrabromide. Computational simulations are vital for understanding these effects. In the study of CBr₄ photodissociation in methanol, the self-consistent isodensity polarized continuum model (SCIPCM) was used within the DFT framework to describe the influence of the solvent. acs.orgacs.org

Carbon tetrabromide is used as a p-type carbon doping source in the molecular beam epitaxy (MBE) growth of semiconductors like gallium arsenide (GaAs). researchgate.net First-principles theoretical studies have been conducted to understand the doping efficiency and the diffusion mechanism of carbon in these materials. researchgate.net

These computational studies have found that:

The carbon acceptor, where a carbon atom occupies an arsenic site (CAs), is the most energetically stable configuration, which is responsible for the high doping efficiency. researchgate.net

The achievable hole concentration is limited (saturated) due to compensation by the formation of donor defects, specifically researchgate.net-split dicarbon interstitial complexes, (CC) researchgate.net. researchgate.net

A mechanism for carbon diffusion was proposed that involves the formation and subsequent dissociation of this (CC) researchgate.net complex. This proposed pathway has a lower activation energy than the diffusion of a single carbon atom, suggesting it is a more favorable diffusion route. researchgate.net

Investigation of Intermolecular Interactions

The bromine atoms in Carbon-13C tetrabromide enable it to participate in significant intermolecular interactions, particularly halogen bonding. This interaction is characterized by an attractive force between an electrophilic region on the halogen atom and a nucleophilic region on another molecule.

Theoretical investigations have explored the charge-transfer character of halogen bonding in complexes between carbon tetrabromide and various organic σ- and π-electron donors. This interaction can be described as a Lewis acid-base reaction, where the antibonding orbital (σ*) of the C-Br bond acts as an electron acceptor for a lone pair from a donor atom (like oxygen or sulfur).

The strength and nature of these interactions have practical implications. For instance, it has been demonstrated that strong halogen bonding between CBr₄ and a nitroxide radical polarizing agent can mediate a highly effective Overhauser DNP effect. nih.gov This effect significantly enhances the ¹³C NMR signal of the carbon tetrabromide. The efficiency of the polarization transfer is directly related to the strength of the halogen bond, opening up possibilities for fine-tuning DNP performance by chemically modifying the intermolecular interactions. nih.gov

Analysis of Halogen Bonding Interactions Involving Carbon Tetrabromide

Theoretical and computational studies have provided significant insights into the nature of halogen bonding (XB) where carbon tetrabromide (CBr4) acts as a halogen bond donor. These investigations employ various computational methods to analyze the energetics, geometries, and electronic properties of these non-covalent interactions.

Density Functional Theory (DFT) calculations have been instrumental in confirming the formation of halogen-bonded complexes between CBr4 and various XB acceptors, such as tertiary amines. nih.govresearchgate.net These studies reveal that the interaction energies are significant, indicating stable complex formation. For instance, DFT calculations have shown that the interaction between CBr4 and tertiary amines leads to the formation of halogen-bonded complexes (XBCs), a finding supported by spectroscopic data. nih.govresearchgate.net

MP2(full)/aug-cc-pVDZ(-PP) computations have been used to predict the formation of triangular bonding complexes involving CBr4, a halide ion (X-), and a protic solvent molecule. nih.gov In these complexes, CBr4 donates a halogen bond to the halide ion, which in turn accepts hydrogen bonds from the solvent. The strength of the halogen bond follows the order CBr4···Cl- > CBr4···Br- > CBr4···I-. nih.gov A diminutive effect is observed between the hydrogen bonds and the halogen bond in complexes with chlorine and bromine, while weak cooperative effects are seen in those containing iodide. nih.gov

The nature of the C-Br···Br-C interactions has been exhaustively evaluated using first-principles theoretical computations, including MP2 and Symmetry-Adapted Perturbation Theory (SAPT). rsc.org For the (CBr4)2 dimer, a model system where the electrostatic component is minimized, the dispersion component is the dominant attractive force. rsc.org The interaction energy is dependent on the number and relative orientation of the Br···Br contacts. rsc.org

Computational analyses have also been performed on halogen bonding in systems with varying charges, such as between cations and anions. nsf.gov These studies, often employing functionals like M06-2X with basis sets such as def2-tzvpp, help to elucidate the distinctions in reactivity and intermolecular bonding. nsf.gov

The table below summarizes the interaction energies of CBr4 with various tertiary amines, as calculated by DFT.

| XB Acceptor (Tertiary Amine) | Interaction Energy (kcal/mol) |

| DABCO | - |

| DBU | - |

| DMAP | -4.4 |

Data sourced from computational studies on halogen-bonded complexes. researchgate.net Note: Specific values for DABCO and DBU were not provided in the excerpt.

Furthermore, computational models have been used to support experimental findings in the activation of molecules. For example, CBr4 has been proposed as a halogen bond donor catalyst that activates the carbonyl group of chalcones, facilitating nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational tool used to understand charge transfer in halogen bonding. acs.org It has been suggested that the locations of intermolecular contacts are primarily determined by the frontier orbital shapes of the interacting species, highlighting the importance of molecular-orbital interactions in the formation of these complexes. rsc.org

Modeling of Solute-Solvent Interactions and Environmental Perturbations

Computational modeling is a powerful tool for understanding the complex interplay between solutes like carbon tetrabromide and their solvent environments, as well as the effects of external perturbations. These models range from treating the solvent as a continuum to explicit consideration of individual solvent molecules.

The self-consistent isodensity polarized continuum model (SCIPCM), a type of self-consistent reaction field (SCRF) theory, has been used to describe solvent effects in DFT calculations of CBr4 systems. acs.org This approach models the solvent as a continuous dielectric medium, which is useful for studying the geometries of putative solutes in a solvent environment. acs.org

A more detailed approach involves explicit solvent models, often used in conjunction with molecular dynamics (MD) simulations. researchgate.net MD simulations calculate the forces on each atom based on an empirical force field, which includes both intermolecular (electrostatic and van der Waals) and intramolecular (bond stretching, angle bending, etc.) interactions. researchgate.net This allows for the generation of solvent configurations around a solute at different points in time. researchgate.net These configurations, particularly the first solvation shell, can then be used in quantum mechanical calculations to provide a more accurate picture of solute-solvent interactions. researchgate.net

A solvation model based on state-specific polarizability (SMSSP) has been developed to provide a uniform treatment of solute-solvent dispersion in both the ground and excited electronic states of a solute. acs.org This model was parameterized using a large dataset of solvation free energies for numerous solutes in nonpolar, non-hydrogen-bonding solvents, including carbon tetrachloride. acs.org The model treats the non-bulk-electrostatic contributions to solvation as a sum of an attractive dispersion term and a term accounting for cavitation and repulsive forces. acs.org

The table below presents solvent descriptors for various solvents used in the parameterization of the SMSSP model.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Surface Tension (γ) (cal mol⁻¹ Å⁻²) |

| Carbon tetrachloride | 2.228 | 1.460 | 38.0 |

| Cyclohexane | 2.017 | 1.427 | 35.5 |

| Heptane | 1.911 | 1.388 | 28.3 |

| Isooctane | 1.936 | 1.392 | 26.4 |

| Nonane | 1.961 | 1.405 | 32.2 |

| Decane | 1.985 | 1.410 | 33.6 |

| Undecane | 1.991 | 1.440 | 34.9 |

| Dodecane | 2.006 | 1.422 | 35.9 |

| Pentadecane | 2.033 | 1.432 | 38.3 |

| Hexadecane | 2.040 | 1.435 | 38.9 |

| Pentane | 1.837 | 1.358 | 22.3 |

| Decalin | 2.196 | 1.453 | 43.8 |

| Perfluorobenzene | 2.029 | 1.378 | 31.7 |

| Tetrachloroethene | 2.268 | 1.505 | 45.2 |

Data sourced from the Minnesota Solvent Descriptor Database as cited in a study on a solvation model with state-specific polarizability. acs.org

Furthermore, theoretical models have been developed to predict the solubilities of solid solutes in mixed solvents. dtu.dk These models often use a single parameter to characterize the solute-solvent interaction along with an activity coefficient model for the solvent mixture. dtu.dk Such approaches have been successful in describing a variety of solubility behaviors. dtu.dk

Mechanistic Studies Involving Carbon 13c Tetrabromide

Photochemical Reaction Mechanisms

The photochemistry of carbon tetrabromide is characterized by the cleavage of the carbon-bromine bond upon ultraviolet irradiation, initiating a cascade of radical reactions. Time-resolved studies, such as picosecond X-ray diffraction, have been instrumental in mapping the complex dynamics from initial bond breaking to the formation of stable products. nih.govacs.org

The primary photochemical event upon UV excitation of Carbon-13C tetrabromide in solution is the homolytic cleavage of a single carbon-bromine (C-Br) bond. nih.govacs.org This bond scission is an ultrafast process, occurring on a picosecond timescale. marquette.edu The energy required for this bond homolysis is approximately 2.74 eV (63.1 kcal/mol). kaist.ac.kr Excitation with a 266 nm laser pulse (4.66 eV) provides sufficient energy to overcome this barrier, leading to the dissociation of the parent molecule. nih.govkaist.ac.kr The initial products are a tribromomethyl radical (•CBr₃) and a bromine radical (Br•). nih.govacs.orgkaist.ac.kr

| Parameter | Value | Source(s) |

| Primary Photochemical Event | Homolytic C-Br bond cleavage | nih.govacs.org |

| C-Br Bond Dissociation Energy | ~2.74 eV (63.1 kcal/mol) | kaist.ac.kr |

| Initial Products | •CBr₃ and Br• radicals | nih.govacs.org |

Initiation: The photolytic cleavage of the C-Br bond in CBr₄ to form •CBr₃ and Br• radicals is the initiation step. nih.govnumberanalytics.com

Propagation: These highly reactive radicals can abstract atoms from other molecules or add to unsaturated systems, though in the context of pure CBr₄ photolysis, recombination pathways are dominant. numberanalytics.com

Termination (Recombination): The radicals can recombine to form stable molecules. Studies have shown that the primary recombination pathway involves the non-geminate (out-of-cage) combination of radicals that have diffused apart. nih.govacs.orgacs.org Two •CBr₃ radicals combine to form hexabromoethane (B14528) (C₂Br₆), and two Br• radicals combine to form molecular bromine (Br₂). nih.govacs.org Direct recombination of a •CBr₃ radical with a Br• radical can also occur, reforming the parent molecule or terminating the chain. numberanalytics.com

Time-resolved X-ray diffraction has been pivotal in identifying and structurally characterizing the short-lived intermediates formed during the photodissociation of CBr₄ in methanol (B129727). nih.govacs.orgresearchgate.net

2 ¹³CBr₄ + hν → 2 •¹³CBr₃ + 2 Br• → ¹³C₂Br₆ + Br₂ → ¹³C₂Br₄ + 2 Br₂

Another potential intermediate, the isomer iso-carbon tetrabromide (Br₂CBr-Br), which could be formed via geminate (in-cage) recombination of the initial radical pair, was investigated. nih.govacs.org However, experimental data showed that its formation is a minor channel, if it occurs at all, compared to the pathway involving radical escape and non-geminate recombination. nih.govacs.orgacs.org

| Intermediate/Product | Formula | Formation/Decay Pathway | Source(s) |

| Tribromomethyl Radical | •¹³CBr₃ | Primary photoproduct | nih.govacs.org |

| Hexabromoethane | ¹³C₂Br₆ | Dimerization of •¹³CBr₃ radicals | nih.govacs.orgacs.org |

| Tetrabromoethylene (B1617066) | ¹³C₂Br₄ | Decay product of ¹³C₂Br₆ | nih.govacs.orgacs.org |

| Bromine | Br₂ | Dimerization of Br• radicals and decay of ¹³C₂Br₆ | nih.govacs.org |

The solvent environment plays a crucial role in dictating the fate of the nascent radical pair (•CBr₃ and Br•). nih.govresearchgate.net The "solvent cage" refers to the shell of solvent molecules surrounding the photolyzed CBr₄ molecule, which can trap the newly formed radicals for a short period (picoseconds). nih.govbiomedres.us

In the photodissociation of CBr₄, the solvent cage effect is significant. nih.govacs.org It hinders the immediate separation of the •CBr₃ and Br• radicals. researchgate.net While trapped, the radicals can undergo geminate recombination, either reforming CBr₄ or potentially forming the iso-CBr₄ isomer. acs.org However, experimental evidence strongly indicates that the primary fate of the radical pair is to escape the solvent cage. nih.govacs.orgresearchgate.net This escape allows for their independent diffusion through the solution, leading to non-geminate recombination with other radicals to form C₂Br₆ and Br₂. nih.govacs.org The low yield of any geminate recombination products underscores the efficiency of cage escape in this system. nih.govacs.org

Catalytic and Stoichiometric Organic Reaction Mechanisms

Beyond photochemistry, Carbon-13C tetrabromide is a valuable reagent in organic synthesis, particularly in reactions where it acts as a bromine source to mediate bond formation. Its role is often stoichiometric, where it is consumed during the reaction.

Carbon tetrabromide is widely used to promote the formation of carbon-sulfur (C-S) bonds between various sulfur nucleophiles (like thiols and dithiocarbamates) and carbon nucleophiles (like active methylene (B1212753) compounds). acs.orglnu.edu.cnnih.gov The key to this transformation is the in-situ generation of a highly reactive sulfenyl bromide intermediate. acs.orglnu.edu.cnresearchgate.net

The accepted mechanism involves an initial nucleophilic attack by the sulfur atom of a thiol or thiolate on a bromine atom of CBr₄. acs.orglnu.edu.cnthieme-connect.de This step is a form of halogenophilic substitution (S_N2X). researchgate.net The attack generates a transient sulfenyl bromide (R-S-Br) species and the tribromomethanide anion (:CBr₃⁻), which is subsequently protonated by solvent or other species to yield bromoform (B151600) (CHBr₃) as a byproduct. acs.org

Mechanism:

Sulfenyl Bromide Formation: A sulfur nucleophile (e.g., R-S⁻) attacks CBr₄, displacing :CBr₃⁻ to form an electrophilic sulfenyl bromide intermediate (R-S-Br). acs.orglnu.edu.cn This step effectively reverses the normal nucleophilic character of the sulfur atom, a concept known as umpolung. acs.org

C-S Bond Formation: The highly electrophilic sulfenyl bromide is immediately trapped by a carbon nucleophile (e.g., an enolate from an active methylene compound), forming the desired C-S bond. acs.orglnu.edu.cn

This one-pot, metal-free method is effective for synthesizing a variety of organosulfur compounds, including dithiocarbamates, xanthates, and thioethers, under mild conditions. acs.orgnih.gov The use of ¹³C-labeled carbon tetrabromide would result in the formation of ¹³C-labeled bromoform, providing a clear spectroscopic signature to confirm this mechanistic pathway.

| Step | Description | Key Species | Source(s) |

| 1 | Nucleophilic attack of sulfur on CBr₄ | Thiolate (R-S⁻), CBr₄ | acs.orglnu.edu.cnlnu.edu.cn |

| 2 | Formation of sulfenyl bromide intermediate | R-S-Br, :CBr₃⁻ (→ CHBr₃) | acs.orgresearchgate.net |

| 3 | Nucleophilic attack by carbon on sulfenyl bromide | Carbon nucleophile, R-S-Br | acs.orglnu.edu.cn |

| 4 | Final Product Formation | R-S-C bond formed | acs.orgnih.gov |

Mechanistic Insights into Phosphine-Carbon Tetrabromide Adducts in Organic Transformations

The interaction between phosphines, particularly triphenylphosphine (B44618) (PPh₃), and carbon tetrabromide (CBr₄) has been a subject of significant interest in organic synthesis, leading to the formation of adducts that are versatile for various transformations. Mechanistic studies, aided by techniques like ³¹P and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, have provided valuable insights into the nature and reactivity of these adducts.

The initial step in the reaction between a phosphine (B1218219) and carbon tetrabromide is the formation of a phosphonium (B103445) salt, specifically a bromophosphonium salt and the tribromomethanide anion. This is often referred to as the Appel reagent when used for the conversion of alcohols to alkyl halides. The reaction of triphenylphosphine with carbon tetrabromide can lead to the formation of dibromomethylene ylides. eolss.net

In related studies, the formation of zwitterionic adducts between phosphines and other carbon-based electrophiles, such as carbon dioxide, has been characterized. For instance, the reaction of tris(tetramethylguanidinyl)phosphine ((tmg)₃P) with CO₂ results in a zwitterionic adduct where the P-C bond length is indicative of a single bond. ulaval.ca While not directly involving CBr₄, these studies on related adducts provide a framework for understanding the bonding and electronic structure of phosphine-carbon adducts. The use of ¹³C NMR in these studies is crucial for characterizing the carbon center of the adduct. ulaval.ca

Furthermore, investigations into the reactivity of frustrated Lewis pairs (FLPs) with CBr₄ have shown the formation of zwitterionic XP/BCX₃ adducts in ethereal solvents. researchgate.net These studies highlight the diverse reactivity patterns of phosphines with carbon tetrabromide, depending on the reaction conditions and the nature of the phosphine.

The table below summarizes key intermediates and their characterization in reactions involving phosphines and carbon electrophiles.

| Reactants | Intermediate/Adduct | Key Mechanistic Insight | Spectroscopic Evidence |

| Triphenylphosphine + Carbon Tetrabromide | Bromophosphonium salt and tribromomethanide anion | Formation of the Appel reagent, a key intermediate in halogenation reactions. eolss.net | ³¹P NMR |

| Tris(tetramethylguanidinyl)phosphine + Carbon Dioxide | Zwitterionic (tmg)₃P-CO₂ adduct | Formation of a P-C single bond in the zwitterionic structure. ulaval.ca | ¹³C NMR, ³¹P NMR, X-ray crystallography |

| Frustrated Lewis Pair + Carbon Tetrabromide | Zwitterionic XP/BCX₃ adduct | Formation of zwitterionic adducts in less polar solvents. researchgate.net | Multinuclear NMR spectroscopy |

Atom Transfer Radical Addition (ATRA) Mechanisms

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. The mechanism of ATRA reactions often involves radical intermediates, and the use of carbon tetrabromide as a bromine atom source is common in these transformations. While direct mechanistic studies employing ¹³C-labeled carbon tetrabromide are not extensively documented in readily available literature, the general mechanism is well-understood through kinetic studies, product analysis, and radical trapping experiments.

The ATRA reaction is mechanistically related to Atom Transfer Radical Polymerization (ATRP). bu.edu The process typically involves the generation of a tribromomethyl radical (•CBr₃) from carbon tetrabromide. This radical then adds to an alkene to form a new carbon-centered radical, which subsequently abstracts a bromine atom from another molecule of CBr₄ to propagate the radical chain and form the final product.

Photochemical methods are often employed to initiate ATRA reactions involving CBr₄. For instance, visible-light-mediated ATRA reactions of iodoform (B1672029) with olefins have been studied, where a copper catalyst facilitates the formation of radical intermediates. researchgate.net In a similar vein, a metal-free photochemical protocol for the ATRA of bromotrichloromethane (B165885) to alkenes has been developed, highlighting the generation of radical species. researchgate.net

Mechanistic investigations of related radical reactions provide insights that can be extrapolated to those involving CBr₄. For example, in the study of a photochemical aminocarbonylation of alkyl iodides, a thermal atom radical transfer (ATRA) pathway was considered, suggesting the formation of an alkyl complex through photocatalysis. nih.gov

The following table outlines the key steps in a typical radical chain mechanism for the ATRA of CBr₄ to an alkene.

| Step | Description |

| Initiation | Generation of the tribromomethyl radical (•CBr₃) from CBr₄, often photochemically or with a radical initiator. |

| Propagation Step 1 | Addition of the •CBr₃ radical to the double bond of an alkene, forming a new carbon-centered radical intermediate. |

| Propagation Step 2 | Abstraction of a bromine atom from another molecule of CBr₄ by the newly formed radical, yielding the final product and regenerating the •CBr₃ radical to continue the chain. |

| Termination | Combination of any two radical species to form a non-radical product. |

Catalytic Promotion Mechanisms in Ring Opening and Condensation Reactions

Carbon tetrabromide has been shown to act as an efficient catalyst in various organic transformations, including the regioselective ring-opening of epoxides and in condensation reactions. While detailed mechanistic studies utilizing ¹³C-labeled CBr₄ are not prevalent, the proposed mechanisms often involve the role of CBr₄ as a Lewis acid or as a promoter for the formation of reactive intermediates.

In the context of ring-opening reactions, CBr₄ has been used as a catalyst for the regioselective opening of epoxides with alcohols and water, affording β-alkoxy alcohols and 1,2-diols in high yields. acs.orgarkat-usa.org The proposed mechanism suggests that CBr₄ activates the epoxide, making it more susceptible to nucleophilic attack by the alcohol or water. This activation is thought to occur through a halogen bonding interaction between a bromine atom of CBr₄ and the oxygen atom of the epoxide ring.

Carbon tetrabromide also promotes condensation reactions. For instance, it has been used to facilitate the reaction of amines with carbon disulfide to synthesize thioureas and thiuram disulfides. lnu.edu.cn The promotion effect is attributed to the transient formation of a sulfenyl bromide intermediate from the dithiocarbamate (B8719985) and carbon tetrabromide. This reactive intermediate then facilitates the subsequent condensation steps. In some cases, CBr₄ has been used in combination with other reagents, such as in the CBr₄-mediated cross-dehydrogenative coupling of amines. researchgate.net

The table below summarizes the proposed role of CBr₄ in these catalytic processes.

| Reaction Type | Role of Carbon Tetrabromide | Proposed Intermediate |

| Regioselective Ring-Opening of Epoxides | Lewis acid-like catalyst via halogen bonding. acs.orgarkat-usa.org | Activated epoxide-CBr₄ complex |

| Synthesis of Thioureas and Thiuram Disulfides | Promoter for the formation of a reactive intermediate. lnu.edu.cn | Sulfenyl bromide intermediate |

| Cross-Dehydrogenative Coupling of Amines | Promoter/oxidant. researchgate.net | Radical or cationic amine intermediates |

Kinetic and Competitive Isotope Effect Studies

Application of Carbon-13 Labeling for Probing Competitive Isotope Effects in Enzymatic Reactions

The use of carbon-13 (¹³C) labeling to measure kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of molecules containing ¹²C versus ¹³C at a specific position, researchers can gain insights into transition state structures and rate-limiting steps. mdpi.com Competitive isotope effect studies, where a mixture of labeled and unlabeled substrates is used, are particularly valuable for obtaining precise KIE measurements. illinois.edunih.gov

The underlying principle of ¹³C KIEs is that the heavier ¹³C isotope forms a slightly stronger chemical bond than ¹²C. This difference in bond strength can lead to a different reaction rate if that bond is being broken or its vibrational environment is altered in the transition state of the rate-determining step. A KIE value greater than 1 (k₁₂/k₁₃ > 1) indicates that the ¹²C-containing substrate reacts faster and that the bond to the labeled carbon is being broken or significantly weakened in the transition state.

Several analytical techniques are employed to measure ¹³C KIEs in enzymatic reactions, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov These methods allow for the determination of the isotopic composition of the substrate and/or product at various stages of the reaction, from which the KIE can be calculated.

An example of the application of ¹³C KIEs is in the study of aspartate transcarbamylase. nih.gov By measuring the ¹³C KIE in carbamyl phosphate (B84403), researchers were able to deduce an ordered kinetic mechanism where carbamyl phosphate binds to the enzyme before aspartate. nih.gov The magnitude of the KIE can also provide information about the nature of the transition state. For instance, in the oxidation of amines by a flavin amine oxidase, a ¹³C KIE of 1.025 was measured, which is consistent with a symmetrical transition state for hydride transfer. nih.gov

The table below presents examples of ¹³C KIE values and their mechanistic interpretations in different enzymatic systems.

| Enzyme | Substrate | ¹³C KIE (k₁₂/k₁₃) | Mechanistic Interpretation |

| Aspartate Transcarbamylase | Carbamyl Phosphate | 1.0217 (at zero aspartate) | Ordered kinetic mechanism, with carbamyl phosphate binding first. nih.gov |

| Flavin Amine Oxidase | N,N'-dibenzyl-1,4-diaminopropane | 1.025 | Symmetrical transition state for hydride transfer. nih.gov |

| Yeast Alcohol Dehydrogenase | Ethanol | 2.19 ± 0.05 (macroscopic) | Indicates a significant isotope effect, though interpretation of individual steps is complex. nih.gov |

Quantitative Analysis of Carbon-13 Substitution Effects on Vibrational Modes

The substitution of a ¹²C atom with a ¹³C atom in a molecule like carbon tetrabromide leads to a change in the vibrational frequencies of the molecule. This phenomenon, known as the isotopic shift, is a direct consequence of the increased mass of the ¹³C nucleus. The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms and the force constants of the chemical bonds. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating system.

For a C-Br bond, the reduced mass will be slightly larger for ¹³C-Br compared to ¹²C-Br. This increase in reduced mass results in a decrease in the vibrational frequency of the C-Br stretching and bending modes. This effect can be quantitatively analyzed using vibrational spectroscopy techniques such as infrared (IR) and Raman spectroscopy. eolss.netlibretexts.org

The table below illustrates the expected qualitative effect of ¹³C substitution on the vibrational modes of carbon tetrabromide based on the principles of vibrational spectroscopy.

| Vibrational Mode | Description | Expected Effect of ¹³C Substitution |

| Symmetric C-Br Stretch (ν₁) | All four C-Br bonds stretch in phase. | Decrease in vibrational frequency. |

| Asymmetric C-Br Stretch (ν₃) | Degenerate stretching vibrations of the C-Br bonds. | Decrease in vibrational frequency. |

| Bending Modes (ν₂, ν₄) | Deformations of the Br-C-Br bond angles. | Decrease in vibrational frequency. |

The precise quantification of these shifts would require high-resolution vibrational spectra of both ¹²CBr₄ and ¹³CBr₄ and a normal coordinate analysis. Such data is crucial for refining molecular force fields and for the interpretation of kinetic isotope effects where changes in vibrational frequencies between the ground state and the transition state are the determining factor. nih.govbaranlab.org

Applications of Carbon 13c Tetrabromide in Synthetic Methodologies and Materials Science

Isotopic Labeling for Complex Molecule Synthesis and Biological Pathway Elucidation

The introduction of a carbon-13 label into organic molecules is a powerful technique for a variety of scientific investigations. rsc.org Carbon-13C tetrabromide provides a versatile and efficient means to achieve this labeling, enabling detailed studies in biochemistry and metabolomics.

Site-Specific Carbon-13 Labeling for the Synthesis of Biomolecules (e.g., Fatty Acids)

Site-specific isotopic labeling is invaluable for probing the mechanisms of enzymatic reactions and understanding the structure and dynamics of biomolecules. nih.gov Carbon-13C tetrabromide has been instrumental in the synthesis of site-specifically labeled fatty acids, such as linoleic acid. nih.gov This is particularly relevant for studying enzymes like soybean lipoxygenase-1, which catalyzes the hydrogen abstraction from linoleic acid as the rate-determining step in the formation of hydroperoxides. nih.gov

In one approach, the Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne, utilizes 13C-carbon tetrabromide as the source of the isotopic label. nih.gov This method offers a more concise synthetic route compared to other labeling strategies. nih.gov For instance, the synthesis of 10-[13C]-dec-9-yn-1-yloxy)tetrahydro-2H-pyran, a key intermediate for labeled linoleic acid, is achieved through the formyl-to-ethynyl conversion of an aldehyde using triphenylphosphine (B44618) and Carbon-13C tetrabromide. nih.gov The resulting labeled fatty acids are crucial for techniques like 13C kinetic isotope effect (KIE) measurements, which provide insights into enzymatic mechanisms and transition state geometries. nih.gov

Tracing and Elucidating Biochemical Pathways using Carbon-13 Enriched Compounds

Stable isotope tracing is a powerful method for investigating the activities of metabolic enzymes within the complex network of a living cell. rsc.org By introducing compounds enriched with carbon-13, scientists can track the flow of carbon atoms through various metabolic routes. nih.gov This approach is fundamental to metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions. nih.gov

The use of 13C-labeled substrates allows researchers to follow the journey of specific carbon atoms as they are incorporated into different metabolites. nih.gov Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are then used to detect and quantify the labeled products. nih.govnih.gov This provides a detailed picture of the active metabolic pathways and can reveal previously unknown biochemical transformations. vanderbilt.edu For example, studies using 13C-labeled glucose have been instrumental in mapping central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. rsc.orgnih.gov

Furthermore, combining 13C labeling with other stable isotopes, such as 15N, allows for the simultaneous tracing of multiple elements, providing a more comprehensive understanding of cellular metabolism, including amino acid and nucleotide synthesis. rsc.org This multi-isotope approach expands the scope of metabolic flux analysis beyond just carbon metabolism. rsc.org

Enhancement of Compound Identification in Metabolomics and Natural Products Research

Compound identification is a significant challenge in the fields of metabolomics and natural products research. nih.gov The vast number of compounds present in biological samples and the similarity of their chemical properties can make unambiguous identification difficult. nih.gov The use of carbon-13, either at natural abundance or through isotopic labeling, offers several advantages for improving compound identification. nih.gov

In liquid chromatography-mass spectrometry (LC-MS) studies, 13C labeling helps to distinguish true biosynthesized metabolites from background noise and artifacts. nih.gov A technique known as isotopic ratio outlier analysis (IROA) utilizes samples labeled with different percentages of 13C to create characteristic isotopic patterns that facilitate the identification of biological signals and the determination of the exact number of carbon atoms in a molecule, significantly narrowing down the possibilities for its molecular formula. nih.gov

For nuclear magnetic resonance (NMR) spectroscopy, the larger chemical shift range of 13C compared to 1H leads to less spectral overlap, enabling more effective statistical analysis and more reliable database matching for compound identification. nih.gov Direct 13C-13C correlations obtained from NMR studies provide powerful information about the carbon skeleton of a molecule, aiding in the de novo identification of unknown metabolites. nih.gov The development of databases that link chemical structures with their 13C NMR data is also proving to be a valuable tool for the rapid identification of known natural products. chemrxiv.orgresearchgate.net

Development of Novel Organic Reactions Utilizing Carbon Tetrabromide

Carbon tetrabromide, and by extension its 13C-labeled counterpart, is a key reagent in several important organic transformations. thieme-connect.comchemicalbook.com Its reactivity allows for the efficient synthesis of a variety of functional groups.

Strategic Use in the Corey-Fuchs Reaction and its Isotopic Variants

The Corey-Fuchs reaction is a fundamental two-step process for the conversion of an aldehyde into a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org The first step involves the reaction of the aldehyde with a phosphine-dibromomethylene ylide, which is generated from triphenylphosphine and carbon tetrabromide, to produce a 1,1-dibromoolefin. wikipedia.orgnih.gov In the second step, treatment with a strong base, such as n-butyllithium, leads to the formation of the terminal alkyne. jk-sci.com

The use of Carbon-13C tetrabromide in this reaction allows for the introduction of a carbon-13 label at the terminal position of the alkyne. This isotopic variant of the Corey-Fuchs reaction is a valuable tool for synthesizing labeled compounds for various research purposes. nih.gov The reaction is widely used in the synthesis of complex natural products and their analogs due to its mild reaction conditions and high yields. nih.gov

Applications in the Appel Reaction for Bromination of Alcohols

The Appel reaction provides a method for converting an alcohol into the corresponding alkyl halide. wikipedia.org When carbon tetrabromide is used in conjunction with triphenylphosphine, an alcohol can be efficiently transformed into an alkyl bromide. beilstein-journals.orgtcichemicals.com The reaction proceeds through the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide. wikipedia.orgbeilstein-journals.org This species then reacts with the alcohol to form an oxyphosphonium intermediate, which is subsequently displaced by the bromide ion in an SN2 or SN1 fashion, depending on the structure of the alcohol, to yield the alkyl bromide and triphenylphosphine oxide. wikipedia.org

The use of Carbon-13C tetrabromide in the Appel reaction would result in the formation of a labeled bromoform (B151600) byproduct, while the alkyl bromide product itself would not incorporate the 13C label. This can be useful in mechanistic studies to trace the fate of the carbon atom from the tetrabromide reagent.

Facilitation of Thiourea (B124793) and Thiuram Disulfide Synthesis

Carbon-13C tetrabromide (¹³CBr₄), like its unlabeled counterpart, serves as an effective promoter in the synthesis of isotopically labeled thioureas and thiuram disulfides. lnu.edu.cnthieme-connect.comthieme-connect.comthieme-connect.dethieme-connect.comtandfonline.com This methodology involves a one-pot reaction of amines with carbon disulfide under mild conditions. thieme-connect.comthieme-connect.com The role of carbon tetrabromide is crucial, as it significantly accelerates the reaction and improves yields compared to reactions performed in its absence. lnu.edu.cnthieme-connect.de For instance, the reaction of butylamine (B146782) and carbon disulfide to form the corresponding thiourea requires 13 hours for a 60% yield without CBr₄, but with the addition of one equivalent of carbon tetrabromide, the reaction completes in just 15 minutes with a 91% yield. lnu.edu.cnthieme-connect.de

The promotion effect is attributed to the transient formation of a highly reactive sulfenyl bromide intermediate. lnu.edu.cnthieme-connect.comthieme-connect.com This intermediate is generated from the dithiocarbamate (B8719985) (formed in situ from the amine and carbon disulfide) and carbon tetrabromide. lnu.edu.cnthieme-connect.com The nature of the amine substrate determines the final product. Primary amines react to form N,N'-disubstituted thioureas in good to excellent yields. lnu.edu.cnthieme-connect.de In contrast, when secondary amines are used under the same CBr₄-promoted conditions, the reaction efficiently yields thiuram disulfides. lnu.edu.cn This distinction provides a straightforward and efficient pathway to these two important classes of sulfur-containing compounds, with Carbon-13C tetrabromide enabling the introduction of an isotopic label for tracer studies.

Catalytic Role in Acylation, Acetalization, and Tetrahydropyranylation Reactions

Carbon-13C tetrabromide is a versatile and efficient organocatalyst for several key protection and transformation reactions in organic synthesis, including acylation, acetalization, and tetrahydropyranylation. thieme-connect.comtandfonline.com

Acylation: ¹³CBr₄ catalyzes the acylation of alcohols, phenols, and thiols using acid anhydrides under metal- and solvent-free conditions. rsc.orgdntb.gov.uapsu.eduresearchgate.net This method is noted for its efficiency and for avoiding the use of hazardous acids or expensive Lewis acid catalysts. psu.edu The reaction proceeds smoothly at temperatures ranging from room temperature to 60 °C, providing good to excellent yields of the corresponding esters. psu.edu The catalytic activity of CBr₄ is believed to stem from its ability to act as a mild Lewis acid, activating the anhydride (B1165640) for nucleophilic attack. psu.edu

Acetalization and Tetrahydropyranylation: The compound also demonstrates high efficiency as a catalyst in the protection of alcohols and aldehydes. thieme-connect.com Specifically, it catalyzes the tetrahydropyranylation of alcohols and the selective acetalization of aldehydes. researchgate.netmdpi.com In some applications, a solid complex prepared from carbon tetrabromide and sodium triphenylphosphine-m-sulfonate (TPPMS) is used as an easily recoverable and reusable catalyst for these transformations. mdpi.comacs.orgscribd.comnih.gov This catalytic system is stable and functions under mild conditions, allowing for the protection of acid-sensitive functional groups. mdpi.com

Participation in Atom Transfer Radical Addition (ATRA) Reactions

While direct studies detailing the use of Carbon-13C tetrabromide in Atom Transfer Radical Addition (ATRA) reactions are not extensively documented in the provided sources, the known chemistry of carbon tetrabromide strongly supports its utility in such transformations. Carbon tetrabromide is a well-established source of the tribromomethyl radical (•CBr₃) and a bromine atom transfer agent in various radical processes. It can initiate radical reactions under initiator-free conditions. researchgate.net These reactions are fundamental to C-C bond formation. Given that ATRA reactions rely on the reversible transfer of a halogen atom between a propagating radical and a dormant species, the C-Br bonds in ¹³CBr₄ are well-suited for this role. The use of the ¹³C-labeled version would be invaluable for mechanistic studies, allowing researchers to trace the path of the carbon atom through the radical addition process.

Carbon-Sulfur Bond Forming Methodologies

Carbon-13C tetrabromide is a key mediator in modern carbon-sulfur (C-S) bond-forming methodologies, enabling the coupling of two nucleophilic species, which is typically a challenging transformation. lnu.edu.cnnih.gov In the presence of ¹³CBr₄, a variety of sulfur-containing compounds such as dithiocarbamates, xanthates, dithioesters, and thioethers can be prepared in a one-pot synthesis. lnu.edu.cnnih.govresearchgate.net

The reaction proceeds by coupling dithioic acids or thiols with active methylene (B1212753) compounds or indole (B1671886) derivatives under mild conditions. lnu.edu.cnnih.gov The proposed key step in the mechanism is the formation of a sulfenyl bromide intermediate. lnu.edu.cnnih.govresearchgate.net This electrophilic sulfur species is generated from the reaction between the nucleophilic sulfur starting material (e.g., a dithiocarbamate) and carbon tetrabromide. lnu.edu.cn The sulfenyl bromide then readily reacts with a carbon nucleophile (e.g., an enolate from an active methylene compound), initiating the C-S bond formation. lnu.edu.cnnih.gov This method provides a powerful tool for introducing sulfur into organic molecules, with the ¹³C label serving as a probe for mechanistic and metabolic studies. lnu.edu.cn

Regioselective Ring Opening of Epoxides and Other Functional Group Transformations

Carbon-13C tetrabromide is an effective catalyst for the regioselective ring-opening of epoxides. thieme-connect.comorganic-chemistry.orgthieme-connect.com Epoxides undergo rapid and efficient ring-opening with a range of alcohols in the presence of a catalytic amount of ¹³CBr₄ under mild conditions. thieme-connect.comorganic-chemistry.org This reaction yields the corresponding β-alkoxy alcohols and, in the presence of water, 1,2-diols, with high yields and high regioselectivity. thieme-connect.comorganic-chemistry.org